{[2-(4-Tert-butylphenyl)propyl]amino}
Description
{[2-(4-Tert-butylphenyl)propyl]amino} is a secondary amine derivative characterized by a propylamine backbone substituted with a 4-tert-butylphenyl group at the second carbon. This structural motif imparts significant steric bulk and lipophilicity, making it valuable in agrochemical and pharmaceutical intermediates. The tert-butyl group enhances metabolic stability and membrane permeability, which is critical for compounds designed to interact with biological systems . Derivatives of this structure are frequently utilized as metabolites or intermediates in pesticide formulations, such as fenpropimorph-related compounds , and have been explored in synthetic pathways for pharmacologically active molecules .
Properties
Molecular Formula |
C15H23NO2 |
|---|---|
Molecular Weight |
249.354 |
IUPAC Name |
2-[2-(4-tert-butylphenyl)propylamino]acetic acid |
InChI |
InChI=1S/C15H23NO2/c1-11(9-16-10-14(17)18)12-5-7-13(8-6-12)15(2,3)4/h5-8,11,16H,9-10H2,1-4H3,(H,17,18) |
InChI Key |
KISTVFSTSLWWPD-UHFFFAOYSA-N |
SMILES |
CC(CNCC(=O)O)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Compounds
| Compound Name & Structure | Synthesis Method | Key Structural Features |
|---|---|---|
| {[2-(4-Tert-butylphenyl)propyl]amino} | Likely reductive amination or alkylation | Propylamine backbone with 4-tert-butylphenyl at C2; high lipophilicity |
| tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B) | Reductive amination of amino alcohol | Azidoethyl side chain; boc-protected amine for click chemistry |
| 3-(4-tert-butylphenyl)-2-methylpropylamine (BF 421-7) | Alkylation/amination reactions | Hydroxypropyl substituent; increased hydrophilicity |
| 2-{methyl[3-(trimethoxysilyl)propyl]amino}ethanol | Silane coupling reactions | Trimethoxysilyl group; ethanol moiety for solubility in organic solvents |
| 3-{2-[Methyl(propyl)amino]ethyl}-1H-indol-4-ol | Functionalization of indole core | Indole aromatic system with aminoethyl side chain |
Key Observations:
- Synthesis : Reductive amination is a common method for propylamine derivatives (e.g., Block B and BF 421-7 ). The tert-butyl group is typically introduced via alkylation or Suzuki coupling.
- Substituent Effects: Azidoethyl (Block B): Facilitates bioorthogonal reactions (e.g., click chemistry) for targeted drug delivery . Hydroxypropyl (BF 421-7): Enhances water solubility, influencing environmental degradation in pesticides . Trimethoxysilyl: Improves adhesion to inorganic surfaces in material science applications .
Physicochemical Properties
Table 2: Property Comparison
Key Findings:
- The tert-butyl group in {[2-(4-Tert-butylphenyl)propyl]amino} significantly reduces water solubility but enhances lipid bilayer penetration, critical for agrochemical efficacy .
- Block B’s azide group introduces explosive risk but enables versatile bioconjugation .
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